molecular formula C17H16O7 B13935423 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester

Cat. No.: B13935423
M. Wt: 332.3 g/mol
InChI Key: XDWLAYSUNYAZMR-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester typically involves multiple steps, starting from simpler naphthalene derivatives. The process often includes:

    Acetylation: Introduction of acetyl groups to the naphthalene ring.

    Methoxylation: Addition of a methoxy group.

    Esterification: Formation of the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions such as solvent choice, temperature, and reaction time are optimized for each specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid derivatives: Compounds with similar structures but different functional groups.

    Methoxy-naphthalene derivatives: Compounds with methoxy groups attached to the naphthalene ring.

Uniqueness

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

methyl 4,6-diacetyloxy-7-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H16O7/c1-9(18)23-14-7-12(17(20)22-4)5-11-6-15(21-3)16(8-13(11)14)24-10(2)19/h5-8H,1-4H3

InChI Key

XDWLAYSUNYAZMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C(C=C2C=C1OC)C(=O)OC)OC(=O)C

Origin of Product

United States

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